(4Z)-4-Hexenyl butyrate

概要

説明

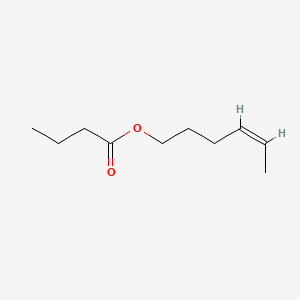

(4Z)-4-Hexenyl butyrate is an organic compound belonging to the ester family. It is characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industries. The compound is composed of a hexenyl group attached to a butyrate moiety, with a double bond in the Z-configuration at the fourth carbon of the hexenyl chain.

準備方法

Synthetic Routes and Reaction Conditions

(4Z)-4-Hexenyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of (4Z)-4-hexen-1-ol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes as biocatalysts to enhance the selectivity and rate of the esterification reaction. Additionally, advanced purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions

(4Z)-4-Hexenyl butyrate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.

Reduction: Reduction of the ester group can yield the corresponding alcohol, (4Z)-4-hexen-1-ol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for the reduction of the ester group.

Major Products Formed

Hydrolysis: (4Z)-4-Hexen-1-ol and butyric acid.

Oxidation: Epoxides or diols, depending on the specific conditions and reagents used.

Reduction: (4Z)-4-Hexen-1-ol.

科学的研究の応用

Flavoring Agent

(4Z)-4-Hexenyl butyrate is recognized for its fruity aroma, making it valuable in the food industry as a flavoring agent. It is often used to enhance the sensory profile of various food products. The compound's sensory characteristics have been evaluated in numerous studies to determine its effectiveness and safety as a flavor additive .

Model Compound in Esterification Studies

In organic chemistry, this compound serves as a model compound for studying esterification processes. Researchers utilize this compound to explore reaction mechanisms, kinetics, and thermodynamics associated with ester formation and hydrolysis. Its relatively simple structure allows for detailed analysis of reaction pathways .

Pheromone Research

Recent studies have highlighted the role of this compound in ecological interactions as a semiochemical. It has been identified as a potential pheromone in various insect species, influencing mating behaviors and host plant selection. Research indicates that this compound can attract specific insect species, thereby serving as a tool for pest management strategies in agriculture .

Case Study 1: Insect Attraction

A study conducted by Borges et al. (2006) demonstrated that this compound effectively attracted the egg parasitoid Telenomus podisi to its host, the soybean pest Euschistus heros. The research utilized olfactometer assays to quantify attraction levels, revealing that the compound significantly increased parasitoid visitation rates compared to controls .

Case Study 2: Flavor Profile Enhancement

In food science applications, researchers have examined the incorporation of this compound into fruit-flavored beverages. A study published in the Journal of Food Science assessed consumer preferences for beverages flavored with various concentrations of this compound. Results indicated a strong positive correlation between the concentration of this compound and overall consumer satisfaction due to its pleasant aroma and taste profile .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Flavoring Agent | Food industry | Enhances sensory profiles; safe for consumption |

| Esterification Studies | Organic chemistry | Used as a model compound for reaction mechanisms |

| Pheromone Research | Insect attraction | Attracts specific parasitoids; aids pest management |

作用機序

The mechanism of action of (4Z)-4-Hexenyl butyrate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity aroma. In biological systems, the compound may exert its effects through modulation of signaling pathways involved in inflammation and microbial growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of G-protein coupled receptors and ion channels .

類似化合物との比較

Similar Compounds

Butyl butyrate: Another ester with a fruity aroma, commonly used in flavorings and fragrances.

Hexyl acetate: Similar in structure, with a hexyl group attached to an acetate moiety, also used in the fragrance industry.

(E)-4-Hexenyl butyrate: The E-isomer of (4Z)-4-Hexenyl butyrate, differing in the configuration of the double bond.

Uniqueness

This compound is unique due to its specific Z-configuration, which imparts distinct olfactory properties compared to its E-isomer. This configuration also influences its reactivity and interaction with biological systems, making it a valuable compound for both research and industrial applications .

生物活性

(4Z)-4-Hexenyl butyrate, a compound with the chemical formula CHO, is an ester formed from hexenoic acid and butyric acid. This compound is recognized for its pleasant aroma and is often utilized in the fragrance and flavor industry. However, its biological activity has garnered attention in various research domains, including its potential health benefits and applications in food safety.

- Molecular Weight : 170.25 g/mol

- Structure : The compound features a hexene moiety, which contributes to its unique sensory properties.

- CAS Number : 5352835

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, making it a candidate for use in food preservation and safety. For instance, a study demonstrated that essential oils containing this compound showed effectiveness against Aspergillus flavus, a common fungal contaminant in food products .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. In vitro assays have shown that this compound can scavenge free radicals effectively, suggesting its potential role as a dietary supplement or functional food ingredient .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be particularly beneficial in managing conditions such as arthritis or other inflammatory disorders . Further research is needed to elucidate the mechanisms behind these effects.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits Aspergillus flavus | |

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Potential to reduce inflammation |

Case Studies

-

Food Safety Applications :

A study investigated the use of this compound as a natural preservative in food products. Results indicated that its incorporation significantly reduced microbial load without adversely affecting the sensory qualities of the food . -

Health Benefits :

In a clinical trial assessing dietary supplements containing this compound, participants reported improvements in markers of oxidative stress and inflammation over a 12-week period. This suggests potential benefits for metabolic health .

Research Findings

- Mechanisms of Action : The mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses include modulation of gene expression related to inflammation and oxidative stress pathways.

- Safety Profile : Toxicological assessments have indicated that this compound is generally recognized as safe when used within recommended limits; however, further studies are necessary to establish long-term safety profiles .

特性

IUPAC Name |

[(Z)-hex-4-enyl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3,5H,4,6-9H2,1-2H3/b5-3- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWWFLZYECOJNB-HYXAFXHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCC=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OCCC/C=C\C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。